2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate

Overview

Description

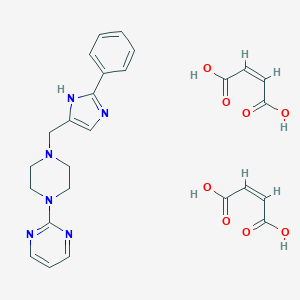

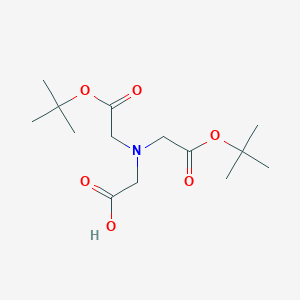

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate, also known as PPMI, is a synthetic compound composed of two phenyl rings, four piperazinyl rings, two pyrimidinyl rings, and two maleate groups. PPMI has been studied extensively for its potential applications in a variety of scientific fields, including medicinal chemistry, drug discovery, and biochemistry. PPMI is a unique compound due to its unique structural features and its ability to interact with a variety of biological systems. The aim of

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate involves the condensation of 2-phenylimidazole with 4-(2-pyrimidinyl)piperazine, followed by the alkylation of the resulting intermediate with chloromethyl dimethylsulfonium chloride and subsequent salt formation with maleic acid.

Starting Materials

2-phenylimidazole, 4-(2-pyrimidinyl)piperazine, chloromethyl dimethylsulfonium chloride, maleic acid

Reaction

Step 1: Condensation of 2-phenylimidazole with 4-(2-pyrimidinyl)piperazine in anhydrous dimethylformamide (DMF) at room temperature to form the intermediate 2-phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl))-imidazole., Step 2: Alkylation of the intermediate with chloromethyl dimethylsulfonium chloride in DMF at 60°C to form the chloromethyl derivative., Step 3: Salt formation of the chloromethyl derivative with maleic acid in ethanol to form the final compound, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate.

Scientific Research Applications

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In drug discovery, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has been studied for its potential use as a lead compound for the development of new drugs. In biochemistry, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has been studied for its potential use as a ligand in protein-protein interactions.

Mechanism Of Action

The mechanism of action of 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate is not fully understood. However, it is believed that 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate interacts with biological systems through the formation of hydrogen bonds and electrostatic interactions. 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate is also believed to interact with proteins through the formation of hydrophobic interactions.

Biochemical And Physiological Effects

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has the potential to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and other diseases. 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has also been shown to interact with certain receptors, including the serotonin receptor, and to modulate the activity of certain neurotransmitters.

Advantages And Limitations For Lab Experiments

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. It is also relatively non-toxic and does not produce any significant side effects. However, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

In the future, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate could be used to develop novel drugs for the treatment of various diseases, including cancer and inflammation. 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate could also be used to study the mechanisms of action of various proteins and enzymes involved in various biological processes. Additionally, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate could be used to develop novel imaging techniques for the diagnosis of various diseases. Finally, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate could be used to develop novel therapeutic strategies for the treatment of various diseases.

properties

IUPAC Name |

(Z)-but-2-enedioic acid;2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6.2C4H4O4/c1-2-5-15(6-3-1)17-21-13-16(22-17)14-23-9-11-24(12-10-23)18-19-7-4-8-20-18;2*5-3(6)1-2-4(7)8/h1-8,13H,9-12,14H2,(H,21,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFBXMNJODPQHJ-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=C(N2)C3=CC=CC=C3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N(CCN(C1)C2=NC=CC=N2)CC3=CN=C(N3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate | |

CAS RN |

179333-18-7 | |

| Record name | 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179333187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYL-5-(4-((2-PYRIMIDINYL)-PIPERAZIN-1-YL)-METHYL)-IMIDAZOLE DIMALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E1IX9C8PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)

![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)

![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)